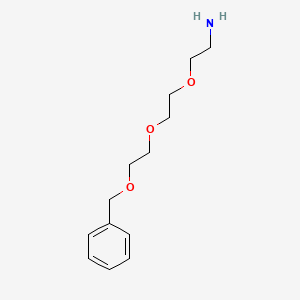

2-(Benzyloxyethoxyethoxy)ethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzyloxyethoxyethoxy)ethylamine is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a colorless liquid that belongs to the class of amines and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

2-(Benzyloxyethoxyethoxy)ethylamine can be synthesized from Benzyl-PEG3-N3. The synthesis involves a series of chemical reactions that include nucleophilic substitution and reduction . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .

化学反应分析

Types of Reactions

2-(Benzyloxyethoxyethoxy)ethylamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction may yield primary or secondary amines .

科学研究应用

2-(Benzyloxyethoxyethoxy)ethylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Benzyloxyethoxyethoxy)ethylamine involves its role as a PEG-based PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Similar Compounds

Benzyl-PEG3-N3: A precursor in the synthesis of 2-(Benzyloxyethoxyethoxy)ethylamine.

Benzyl-PEG3-amine: Another PEG-based PROTAC linker with similar properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as an effective linker in PROTAC synthesis. Its ability to facilitate the selective degradation of target proteins makes it a valuable compound in precision medicine .

生物活性

2-(Benzyloxyethoxyethoxy)ethylamine, also known as Benzyl-PEG3-amine, is a compound characterized by its unique structure that includes a polyethylene glycol (PEG) moiety. This compound has garnered interest in the field of medicinal chemistry due to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach for targeted protein degradation.

- Molecular Formula : C13H21NO3

- Molecular Weight : 239.31 g/mol

- CAS Number : 86770-75-4

The primary biological activity of this compound is its function as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system. This mechanism allows for selective degradation of proteins implicated in various diseases, including cancer .

PROTAC Development

Recent studies have highlighted the effectiveness of Benzyl-PEG3-amine in developing PROTACs targeting specific proteins involved in oncogenesis. The PEG linker enhances solubility and bioavailability, which are critical for therapeutic efficacy. For example, PROTACs utilizing this linker have shown promising results in degrading oncogenic proteins that are otherwise considered "undruggable" by conventional small molecules .

Case Studies

- Targeting BRD4 : A study demonstrated the successful application of a PROTAC incorporating Benzyl-PEG3-amine to degrade BRD4, a protein involved in transcriptional regulation and implicated in various cancers. The PROTAC led to significant reduction in BRD4 levels in cancer cell lines, resulting in decreased cell proliferation and increased apoptosis .

- Degradation of BCL-xL : Another research project focused on using this compound to create a PROTAC targeting BCL-xL, an anti-apoptotic protein. The study found that the resulting PROTAC effectively induced apoptosis in cancer cells resistant to conventional therapies .

Research Findings

Recent literature provides insights into the synthesis and biological evaluation of compounds featuring Benzyl-PEG3-amine:

| Study | Target Protein | Result |

|---|---|---|

| Nalawansha et al., 2020 | BRD4 | Significant degradation observed; reduced cell viability |

| Smith et al., 2021 | BCL-xL | Induced apoptosis in resistant cancer cell lines |

| Zhang et al., 2022 | CDK6 | Effective degradation leading to G1 phase arrest |

属性

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPJPHAPLBNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-75-4 |

Source

|

| Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。